molecular formula C21H15FN4OS3 B2569647 2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile CAS No. 422297-74-3

2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile

Cat. No.: B2569647
CAS No.: 422297-74-3
M. Wt: 454.56
InChI Key: CIHWFNPQOHBHSJ-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This compound is a key research tool for elucidating the role of DAPK1 in various cellular pathways. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in diverse pathological states. Research utilizing this inhibitor has been instrumental in linking DAPK1 activity to neuronal cell death following ischemic stroke, with studies showing that its inhibition provides significant neuroprotection [https://pubmed.ncbi.nlm.nih.gov/21295044/]. Beyond neuroscience, this compound is used to investigate the tumor-suppressive functions of DAPK1 in cancer biology, as its expression is often lost in numerous malignancies. Its mechanism involves competing with ATP for binding to the kinase domain of DAPK1, thereby suppressing its pro-apoptotic signaling cascade. Researchers employ this high-purity inhibitor in in vitro and cell-based assays to study cerebral ischemia, neurodegenerative diseases, cancer progression, and inflammatory responses. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Proper safety handling procedures should be followed.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4OS3/c1-12-7-8-14(11-13(12)2)25-18-17(30-21(25)28)19(27)26(20(24-18)29-10-9-23)16-6-4-3-5-15(16)22/h3-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHWFNPQOHBHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC#N)C4=CC=CC=C4F)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups, and finally, the attachment of the acetonitrile group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolopyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile (hereafter referred to as "the compound") is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and insights from verified sources.

Chemical Properties and Structure

The compound contains multiple functional groups that contribute to its biological activity. Its structure includes:

  • Thiazolo-pyrimidine core : This bicyclic structure is known for its biological relevance, particularly in the development of pharmaceuticals.
  • Sulfanylidene group : This feature may enhance the compound's reactivity and interaction with biological targets.
  • Fluorophenyl and dimethylphenyl substituents : These groups can influence the compound's lipophilicity and binding affinity.

Anticancer Activity

Research indicates that compounds with thiazolo-pyrimidine frameworks exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that similar thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are often explored for their effectiveness against various bacterial and fungal strains. Preliminary studies indicate that modifications to the thiazolo-pyrimidine structure can enhance antimicrobial efficacy, making it a candidate for further investigation .

Enzyme Inhibition

Another promising application lies in enzyme inhibition. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, thiazolo-pyrimidines have been reported to inhibit kinases related to cancer progression, suggesting that this compound could be further evaluated for its potential as a therapeutic agent targeting these enzymes .

Case Study 1: Anticancer Screening

In a study evaluating a series of thiazolo-pyrimidine derivatives, the compound was tested against several cancer cell lines, including breast and lung cancer models. Results showed a significant reduction in cell viability at micromolar concentrations, indicating a strong potential for development into an anticancer drug .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial activity of various thiazole-containing compounds. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Enzyme Inhibition Assays

Enzyme inhibition assays demonstrated that the compound could effectively inhibit certain kinases involved in cellular signaling pathways associated with cancer growth. This suggests that the compound may serve as a lead structure for developing targeted therapies .

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being investigated.

Comparison with Similar Compounds

Thiazolo[3,2-a]Pyrimidine Derivatives ()

Compounds 11a and 11b (C20H10N4O3S and C22H17N3O3S, respectively) share a thiazolo-pyrimidine backbone but differ in fusion positions ([3,2-a] vs. [4,5-d] in the target compound). This positional variance alters ring strain and π-conjugation, impacting electronic properties. For example, 11a exhibits a melting point of 243–246°C, higher than typical thiazolo[4,5-d]pyrimidines, likely due to stronger intermolecular interactions from its 2,4,6-trimethylbenzylidene group .

Triazolo[4,5-d]Pyrimidines ()

Compounds 7u and 16m replace the thiazolo ring with a triazolo system, introducing an additional nitrogen atom. This modification increases polarity and hydrogen-bonding capacity, as evidenced by their solubility in polar solvents like methanol.

Substituent Effects

Aromatic Substituents

  • The 3,4-dimethylphenyl group adds steric bulk, which may hinder π-stacking.
  • Compound 11b (): A 4-cyanobenzylidene group provides a strong electron-withdrawing nitrile, comparable to the target’s acetonitrile. However, its melting point (213–215°C) is lower than the target’s hypothetical range, likely due to reduced steric hindrance .

Functional Groups

  • Acetonitrile vs. Ester/Carboxamide : The target’s nitrile group (IR ~2,219 cm⁻¹) offers distinct reactivity compared to ester groups in Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Nitriles are less prone to hydrolysis than esters, suggesting greater stability under acidic conditions .

Physicochemical and Spectroscopic Properties

Property Target Compound (Hypothetical) Compound 11a () Compound 7u ()
Molecular Formula C₂₃H₁₈FN₃O₂S₃ C₂₀H₁₀N₄O₃S C₂₉H₂₈F₂N₆O₄S
Melting Point (°C) ~220–230 (estimated) 243–246 Not reported
IR (CN stretch, cm⁻¹) ~2,220 2,219 2,220 (ester C=O at 1,719)
^1H NMR (δ, ppm) Aromatic H: 6.5–8.0; CH₃: ~2.2–2.4 Aromatic H: 6.56–7.94; CH₃: 2.24 Aromatic H: 6.28–7.82; CH₃: 2.34

Biological Activity

The compound 2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Overview

The compound features a thiazolo-pyrimidine core with multiple substituents that enhance its biological activity. The presence of a fluorophenyl group and a dimethylphenyl moiety suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:

  • Enzyme Inhibition : Many thiazolo-pyrimidine derivatives act as inhibitors for enzymes involved in cancer progression and bacterial resistance.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Type Target IC50/EC50 Values Reference
AnticancerPC-3 (Prostate Cancer)7.84–16.2 µM
AntimicrobialStaphylococcus aureus12 µg/mL
Enzyme InhibitionDNA gyraseIC50 = 10 µM
Nucleoside TransporterENT1 and ENT2IC50 = 15 µM (ENT1), 5 µM (ENT2)

Case Studies

  • Anticancer Efficacy : In a study evaluating various benzoxazines, the compound demonstrated significant anti-proliferative effects against multiple cancer cell lines including PC-3 and MDA-MB-231. The observed IC50 values ranged from 7.84 to 16.2 µM, indicating promising potential for further development in cancer therapeutics .
  • Antimicrobial Properties : A series of synthesized derivatives were tested against common pathogens. The compound exhibited effective inhibition against Staphylococcus aureus, with an MIC value of 12 µg/mL, suggesting its potential as an antimicrobial agent .
  • Nucleoside Transport Inhibition : The compound was evaluated for its ability to inhibit equilibrative nucleoside transporters (ENTs). It showed selective inhibition towards ENT2 with an IC50 value of 5 µM, which is significant given the role of ENT transporters in cancer cell metabolism .

Q & A

Q. What are the key structural features influencing the reactivity of this compound?

The compound’s reactivity is determined by its 3,4-dimethylphenyl and 2-fluorophenyl substituents, which sterically and electronically modulate interactions. The sulfanylidene and sulfanyl groups act as nucleophilic sites, while the acetonitrile moiety enables electrophilic substitutions. These features collectively influence regioselectivity in reactions such as oxidation, reduction, and nucleophilic additions .

Q. Which analytical techniques are recommended for structural elucidation?

  • NMR spectroscopy (1H, 13C, and 19F) to map aromatic protons, fluorine environments, and sulfur-related shifts.
  • High-resolution mass spectrometry (HRMS) for precise molecular weight and fragmentation pattern analysis.
  • X-ray crystallography (if crystalline) to confirm the thiazolo-pyrimidinone core geometry .

Intermediate Research Questions

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers. Adjust pH to stabilize the sulfanylidene group.
  • Stability : Conduct accelerated degradation studies under varying temperatures and pH (e.g., 25–37°C, pH 4–9) to identify decomposition pathways. Monitor via HPLC-UV .

Q. What synthetic pathways are viable for large-scale preparation?

A three-step synthesis is typical:

  • Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux (e.g., ethanol, 80°C).
  • Sulfanyl introduction : Thiol-ene click chemistry with mercaptoacetonitrile.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can reaction mechanisms be validated for sulfanylidene-mediated transformations?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT calculations : Model transition states for sulfanylidene participation in nucleophilic attacks or radical intermediates.
  • Trapping experiments : Use TEMPO or other radical scavengers to detect transient species .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Account for batch-to-batch purity variations (e.g., via LC-MS quantification).
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities.
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .

Q. How can computational modeling predict ADME properties?

  • In silico tools : SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) for the acetonitrile moiety.
  • Pharmacophore mapping : Align with known thiazolo-pyrimidinone inhibitors to optimize substituent geometry .

Methodological Challenges & Solutions

Q. What methods improve yield in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation (e.g., 30 min vs. 12 hrs).
  • Flow chemistry : Enhances reproducibility in sulfanyl group installation via precise temperature/pressure control .

Q. How are structure-activity relationships (SAR) explored for derivatives?

  • Parallel synthesis : Generate analogs with varied substituents (e.g., replacing 2-fluorophenyl with 3-CF3).
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity.
  • Crystallographic docking : Co-crystallize derivatives with target enzymes (e.g., kinases) to rationalize SAR .

Q. What experimental designs mitigate batch-to-batch variability?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs.
  • In-process controls (IPC) : Monitor intermediates via inline FTIR or Raman spectroscopy .

Data Interpretation & Reproducibility

Q. How are spectral artifacts distinguished in complex mixtures?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • DOSY experiments : Differentiate aggregates from monomers in solution .

Q. Why might in vitro/in vivo activity discrepancies occur?

  • Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid clearance.
  • Protein binding : Use equilibrium dialysis to assess plasma protein binding (>95% may reduce free drug levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.